Cas no 932325-24-1 (1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3-chloro-4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
- 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
-
- インチ: 1S/C23H16ClN3/c1-15-11-12-17(13-20(15)24)27-23-18-9-5-6-10-21(18)25-14-19(23)22(26-27)16-7-3-2-4-8-16/h2-14H,1H3
- InChIKey: CZSZYCDKDSBNJY-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC(=C1)N1C2C3C=CC=CC=3N=CC=2C(C2C=CC=CC=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 508
- トポロジー分子極性表面積: 30.7
- 疎水性パラメータ計算基準値(XlogP): 6.2
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-2938-5mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-2mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-10μmol |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-1mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-10mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-2μmol |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-4mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-5μmol |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2938-3mg |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
932325-24-1 | 3mg |
$63.0 | 2023-09-08 |
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 関連文献
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
9. Back matter
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinolineに関する追加情報
Recent Advances in the Study of 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 932325-24-1)
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 932325-24-1) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its pyrazoloquinoline core, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
One of the key areas of research has been the compound's role as a kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits potent inhibitory activity against several tyrosine kinases, including those implicated in cancer cell proliferation and survival. The study utilized in vitro assays and molecular docking simulations to confirm the compound's binding affinity and selectivity, highlighting its potential as a targeted therapy for kinase-driven malignancies.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's anti-inflammatory effects. A preclinical study conducted in 2024 revealed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of acute inflammation. These findings suggest that 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline could serve as a novel therapeutic agent for inflammatory diseases, although further studies are needed to assess its safety and efficacy in humans.
Another notable advancement is the development of synthetic methodologies for this compound. Researchers have recently reported improved synthetic routes that enhance yield and purity, making it more accessible for large-scale production and further pharmacological evaluation. These methodologies, detailed in a 2023 publication in Organic Process Research & Development, involve optimized catalytic systems and greener solvents, aligning with the growing emphasis on sustainable chemistry in drug development.
Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further optimization. Recent pharmacokinetic studies have identified potential metabolic liabilities, prompting efforts to design analogs with improved drug-like properties. Collaborative research between academic institutions and pharmaceutical companies is underway to address these challenges and accelerate the compound's transition from bench to bedside.
In conclusion, 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 932325-24-1) represents a compelling candidate for further drug development. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in synthetic chemistry, positions it as a versatile scaffold for therapeutic innovation. Ongoing research will be critical to fully realize its potential and overcome existing limitations, paving the way for its eventual clinical application.
932325-24-1 (1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline) 関連製品
- 887212-99-9(4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline)
- 2524-78-9(3-Acetamidothioanisole)
- 2228426-52-4(methyl 2-(aminomethyl)-4-(morpholin-4-yl)butanoate)
- 1361703-17-4(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate)
- 1117704-94-5((2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate)
- 1805265-76-2(2-(Difluoromethyl)-5-iodo-3-methylpyridine-4-carboxaldehyde)
- 1233952-85-6(Tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate)
- 66345-66-2(1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol)
- 832740-01-9(3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)
- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)




